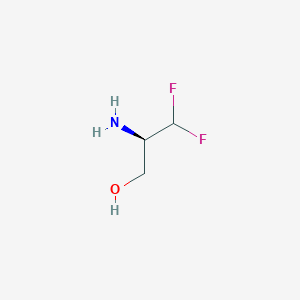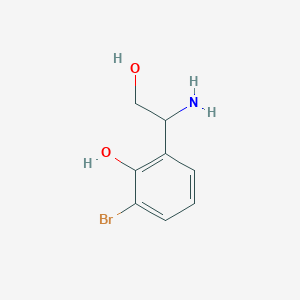
2,3-Difluorobenzothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluorobenzothioamide is an organic compound with the molecular formula C7H5F2NS It is a derivative of benzothioamide, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluorobenzothioamide typically involves the reaction of 2,3-difluorobenzonitrile with ammonium sulfide in the presence of a base such as triethylamine. The reaction is carried out in a solvent like pyridine at elevated temperatures (around 50°C) for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Difluorobenzothioamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thioamide group can be oxidized to form sulfonamides or reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzothioamides.
Oxidation Reactions: Products include sulfonamides.
Reduction Reactions: Products include amines.
Applications De Recherche Scientifique
2,3-Difluorobenzothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3-Difluorobenzothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The thioamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
- 2,4-Difluorobenzothioamide
- 2,5-Difluorobenzothioamide
- 2,6-Difluorobenzothioamide
Comparison: 2,3-Difluorobenzothioamide is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. Compared to other difluorobenzothioamides, the 2,3-substitution pattern may result in different electronic and steric effects, leading to variations in its interactions with molecular targets and its overall properties.
Propriétés
Formule moléculaire |
C7H5F2NS |
|---|---|
Poids moléculaire |
173.19 g/mol |
Nom IUPAC |
2,3-difluorobenzenecarbothioamide |
InChI |
InChI=1S/C7H5F2NS/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11) |
Clé InChI |
FOZQZRBSXLZPJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine](/img/structure/B13605598.png)



![methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride](/img/structure/B13605615.png)

![tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate](/img/structure/B13605624.png)





